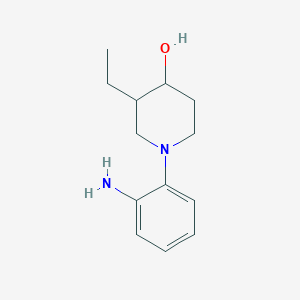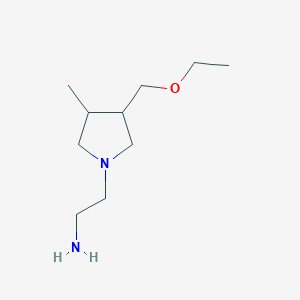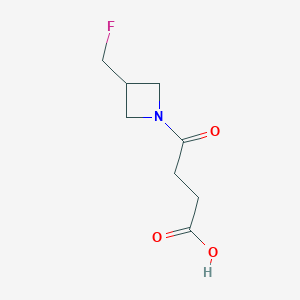
4-(3-(フルオロメチル)アゼチジン-1-イル)-4-オキソブタン酸
説明
4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid (FMAOB) is an organic compound that has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. FMAOB is a synthetic derivative of azetidine, and it is structurally similar to other compounds found in nature. FMAOB has been found to possess a variety of biological activities, including anti-inflammatory, antimicrobial, and analgesic properties. In addition, FMAOB has been studied for its potential use as an antidepressant and anxiolytic agent.
科学的研究の応用
創薬
アゼチジン誘導体は、環状の歪みによる独自の反応性により、創薬において高く評価されています。 それらは、新規医薬品の開発におけるモチーフとして役立ちます .
重合
これらの化合物は、安定性と反応性のために重合プロセスで使用されます .
キラルテンプレート
アゼチジンは、合成化学においてキラルテンプレートとして作用し、エナンチオマー的に純粋な物質の製造を支援します .
抗菌活性
アゼチジン誘導体は、顕著な抗菌活性を示し、新規抗菌剤の開発候補となっています .
抗真菌用途
それらの構造的特性は、医学的および農業的用途の両方で重要な抗真菌用途にも適しています .
抗癌研究
作用機序
Target of Action
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom. They are known to exhibit a variety of biological activities and are used in a wide variety of natural and synthetic products . Carboxylic acids are commonly involved in various biological reactions as they can donate a proton, acting as an acid, or accept a pair of electrons, acting as a base.
生化学分析
Biochemical Properties
4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound is known to interact with several enzymes, including serine hydrolases and monoacylglycerol lipase (MAGL). The interaction with MAGL is particularly noteworthy as it inhibits the enzyme’s activity, leading to an increase in the levels of 2-arachidonoylglycerol (2-AG), an endogenous agonist of cannabinoid receptors CB1 and CB2 . These interactions highlight the compound’s potential in modulating biochemical pathways related to lipid metabolism and signaling.
Cellular Effects
The effects of 4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of MAGL by this compound leads to elevated levels of 2-AG, which in turn activates CB1 and CB2 receptors . This activation can result in various cellular responses, including changes in neurotransmitter release, modulation of pain perception, and alterations in inflammatory responses. Additionally, the compound’s impact on gene expression and cellular metabolism further underscores its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of 4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid involves its binding interactions with specific biomolecules. The compound acts as a reversible and selective inhibitor of MAGL, competing with the enzyme’s natural substrate, 2-AG . By inhibiting MAGL, the compound prevents the degradation of 2-AG, leading to its accumulation and subsequent activation of cannabinoid receptors. This mechanism of action highlights the compound’s potential in modulating endocannabinoid signaling pathways, which are implicated in various physiological processes, including pain, mood, and appetite regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid have been observed to change over timeStudies have shown that the compound’s inhibitory effects on MAGL can persist for several hours, leading to sustained elevation of 2-AG levels . The compound’s degradation and potential long-term impacts on cellular processes remain areas of active research.
Dosage Effects in Animal Models
The effects of 4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits MAGL without causing significant adverse effects . At higher doses, the compound may induce toxic effects, including alterations in synaptic function and changes in electroencephalogram (EEG) patterns . These findings highlight the importance of dosage optimization in potential therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid is involved in metabolic pathways related to lipid metabolism. The compound interacts with enzymes such as MAGL, which plays a crucial role in the degradation of 2-AG . By inhibiting MAGL, the compound affects the metabolic flux of 2-AG and other related metabolites, leading to changes in their levels and subsequent physiological effects. The involvement of this compound in these metabolic pathways underscores its potential as a modulator of lipid signaling and metabolism.
Transport and Distribution
The transport and distribution of 4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets such as MAGL . Additionally, the compound’s distribution within tissues is determined by factors such as blood-brain barrier permeability and tissue-specific expression of transporters. These characteristics are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid is primarily within the cytoplasm, where it interacts with its target enzyme, MAGL . The compound’s localization is influenced by its lipophilicity and the presence of targeting signals that direct it to specific cellular compartments. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
4-[3-(fluoromethyl)azetidin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO3/c9-3-6-4-10(5-6)7(11)1-2-8(12)13/h6H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUXAAKDMBYQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



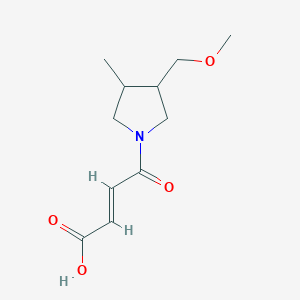
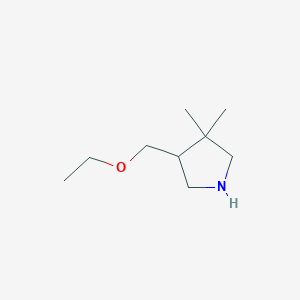
![4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-amine](/img/structure/B1491067.png)
![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1491068.png)
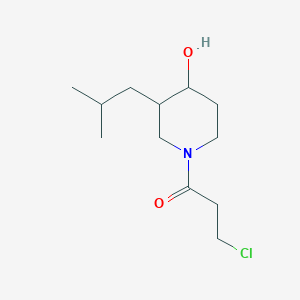
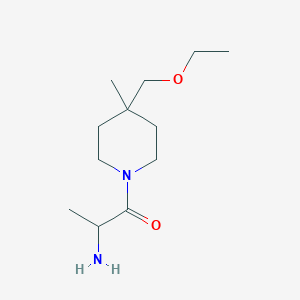

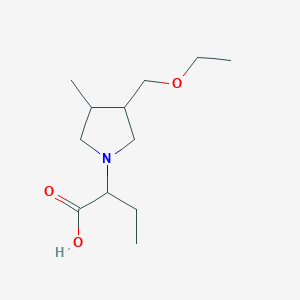
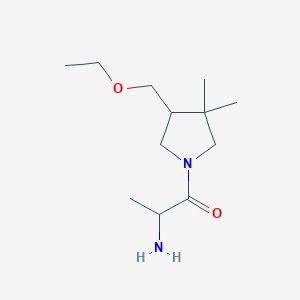
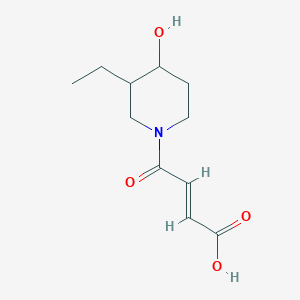
![(E)-4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobut-2-enoic acid](/img/structure/B1491081.png)

